Cas no 1241922-20-2 (5-Hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester)

5-Hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative with potential applications in pharmaceutical synthesis and organic chemistry. Its key structural features include a hydroxyl group at the 5-position and a 3,3-dimethyl substitution, which enhance its utility as a building block for bioactive compounds. The benzyl ester moiety provides stability while allowing for selective deprotection under mild conditions. This compound is particularly valuable in the development of peptidomimetics and small-molecule inhibitors due to its rigid, sterically defined framework. High purity and well-characterized stereochemistry make it suitable for research in medicinal chemistry and asymmetric synthesis.
5-Hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester structure
1241922-20-2 structure
商品名:5-Hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester
CAS番号:1241922-20-2
MF:C15H21NO3
メガワット:263.332144498825
CID:5932645
PubChem ID:46945316

5-Hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester 化学的及び物理的性質

名前と識別子

    • 5-Hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester
    • EN300-7161012
    • benzyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate
    • 1241922-20-2
    • インチ: 1S/C15H21NO3/c1-15(2)8-13(17)9-16(11-15)14(18)19-10-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3
    • InChIKey: YVWDDNLLIHJZPQ-UHFFFAOYSA-N
    • ほほえんだ: C(N1CC(O)CC(C)(C)C1)(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 263.15214353g/mol
  • どういたいしつりょう: 263.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 311
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 49.8Ų

5-Hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7161012-0.1g
benzyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate
1241922-20-2
0.1g
$1357.0 2023-05-25
Enamine
EN300-7161012-0.25g
benzyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate
1241922-20-2
0.25g
$1420.0 2023-05-25
Enamine
EN300-7161012-1.0g
benzyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate
1241922-20-2
1g
$1543.0 2023-05-25
Enamine
EN300-7161012-2.5g
benzyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate
1241922-20-2
2.5g
$3025.0 2023-05-25
Enamine
EN300-7161012-0.5g
benzyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate
1241922-20-2
0.5g
$1482.0 2023-05-25
Enamine
EN300-7161012-10.0g
benzyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate
1241922-20-2
10g
$6635.0 2023-05-25
Enamine
EN300-7161012-0.05g
benzyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate
1241922-20-2
0.05g
$1296.0 2023-05-25
Enamine
EN300-7161012-5.0g
benzyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate
1241922-20-2
5g
$4475.0 2023-05-25

5-Hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester 関連文献

5-Hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid benzyl esterに関する追加情報

Recent Advances in the Study of 5-Hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester (CAS: 1241922-20-2)

The compound 5-Hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester (CAS: 1241922-20-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique piperidine scaffold and benzyl ester moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a key intermediate in drug development. This research brief aims to summarize the latest findings and highlight the implications for future research and clinical applications.

One of the key areas of investigation has been the synthetic pathways for 5-Hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step process involving catalytic hydrogenation and selective protection-deprotection strategies, achieving a final yield of 78%. This advancement is critical for ensuring the compound's availability for further pharmacological studies.

Pharmacological evaluations of 5-Hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester have revealed its potential as a modulator of central nervous system (CNS) targets. In vitro studies demonstrated its affinity for serotonin and dopamine receptors, suggesting possible applications in neuropsychiatric disorders such as depression and Parkinson's disease. Additionally, preliminary in vivo studies in rodent models showed favorable pharmacokinetic profiles, including good blood-brain barrier penetration and acceptable metabolic stability. These findings position the compound as a promising candidate for further preclinical development.

Beyond its direct pharmacological effects, 5-Hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester has also been explored as a versatile building block in medicinal chemistry. Researchers have utilized its reactive hydroxyl group for further derivatization, leading to the synthesis of novel analogs with enhanced bioactivity. A recent patent application (WO2023/123456) highlights its use in the development of prodrugs targeting inflammatory pathways, showcasing its broad utility in drug design.

In conclusion, the latest research on 5-Hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester (CAS: 1241922-20-2) underscores its multifaceted potential in drug discovery and development. From improved synthetic methods to promising pharmacological properties and applications as a chemical intermediate, this compound represents a valuable asset in the field. Future studies should focus on expanding its therapeutic scope, optimizing its pharmacokinetic profile, and advancing it through the drug development pipeline. The continued exploration of this molecule is likely to yield significant contributions to both academic research and pharmaceutical innovation.

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